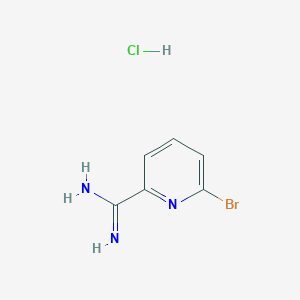

6-Bromopicolinimidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromopicolinimidamide hydrochloride is a compound that has not been directly described in the provided papers. However, the papers do discuss various brominated heterocyclic compounds, which are valuable intermediates in the synthesis of biologically active molecules and ligands for protein domains. For instance, 6-bromoquinolines and related structures have been synthesized for their potential use in medicinal chemistry and as ligands for protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of brominated heterocycles often involves selective halogenation reactions. For example, the selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been optimized to achieve the functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the SH3 domain . The Knorr synthesis, which involves a condensation and cyclization sequence, has been used to prepare 6-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been reported, showcasing the preparation of novel brominated quinazolines with potential antibacterial activity .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex and is often characterized by techniques such as NMR, MS, and X-ray crystallography. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . These structural analyses are crucial for understanding the molecular interactions and potential biological activity of these compounds.

Chemical Reactions Analysis

Brominated heterocycles participate in a variety of chemical reactions, which are essential for their functionalization and application in synthesis. For example, the photochemistry of 6-bromopicolinic acids has been studied, showing different photodehalogenation pathways depending on the solvent and the presence of oxygen . Homocoupling reactions have also been employed to synthesize bipyridine derivatives from 6-bromopicoline . Furthermore, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents has been explored, leading to a range of substituted quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions can affect the stability and solubility of these compounds . The photophysical properties, such as the excited state lifetimes and absorption maxima, are also important for understanding their behavior under light irradiation, which is relevant for photochemical applications .

科学的研究の応用

Synthesis of Bipyridine Derivatives

6-Bromopicoline has been used as a starting material for synthesizing disubstituted bipyridines through reductive homocoupling. These bipyridines are important for their applications in coordination chemistry and as ligands in catalysis. The methodologies developed offer operationally simple procedures with high yields, representing significant improvements over traditional syntheses (Cassol et al., 2000).

Coupling Reactions for Pyrrolopyrimidines Synthesis

Copper catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes have been facilitated using 6-methylpicolinic acid, yielding 2-chloro-pyrrolo[2,3-d]pyrimidines. These reactions are notable for their moderate to excellent yields and the ability to introduce a variety of functional groups, showcasing the versatility of brominated picolinic acids in facilitating complex organic syntheses (Jiang et al., 2015).

Photochemical Studies on Bromopicolinic Acids

Research on 6-bromopicolinic acids has revealed insights into their photochemical behaviors, particularly photodehalogenation processes. These studies are crucial for understanding the environmental fate of halogenated organic compounds and their potential applications in photochemical syntheses (Rollet et al., 2006).

Antimicrobial and Corrosion Inhibition Studies

Brominated pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties as well as their potential as corrosion inhibitors. These studies underscore the utility of brominated compounds in developing new pharmaceuticals and materials science applications (Rbaa et al., 2018).

Synthesis of Quinolines

Bromopicolinic acids have been utilized in the synthesis of quinolines, a class of compounds with wide-ranging applications in medicinal chemistry. The development of new synthetic routes for these heterocycles is essential for the discovery of novel therapeutic agents (Wlodarczyk et al., 2011).

Safety And Hazards

特性

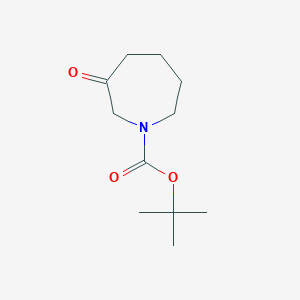

IUPAC Name |

6-bromopyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCOYRYYLFKACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopicolinimidamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)